1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene
Overview
Description
Scientific Research Applications
Here are the summarized findings from the papers:
Toxicity and Health Impacts
- Nitrobenzene is toxic and its exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Symptoms can include respiratory distress, cyanosis, and multiorgan dysfunction. Treatment with methylene blue along with haemodynamic and ventilatory support can be crucial for saving lives in cases of nitrobenzene poisoning (Agrawal et al., 2011) (Dhungel et al., 2021) (Singh et al., 2015).
- Chronic exposure or acute high-level exposure to nitrobenzene can have severe health implications, including hemolytic anemia, renal failure, seizures, and pneumonia. Early and aggressive management is crucial in treating nitrobenzene poisoning (Singh et al., 2015).
Industrial and Agricultural Use
- Nitrobenzene is used in the synthesis of aniline dyes, solvents, rubber industry, and as a flavoring agent. It is also increasingly used as a plant growth nutrient. Awareness of its toxicological profile and proper management of exposure are important to prevent adverse health outcomes (Abbas et al., 2013) (Singh et al., 2015).
Environmental Presence and Exposure
- Brominated flame retardants (BFRs), which include compounds like 2-bromophenoxy compounds, are present in various consumer products and can be found in human biofluids such as breast milk. Their presence raises concerns about human exposure and potential health effects, underscoring the need for further research and understanding of their sources, routes of exposure, and health implications (Zhou et al., 2014).
Properties
IUPAC Name |
1-(2-bromophenoxy)-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-8-10(15(16)17)6-7-12(9)18-13-5-3-2-4-11(13)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJRHXGHWFGQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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